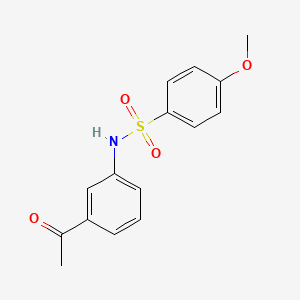

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide

Description

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide group attached to a 3-acetylphenyl substituent. Sulfonamides are widely studied due to their pharmacological versatility, including antibacterial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11(17)12-4-3-5-13(10-12)16-21(18,19)15-8-6-14(20-2)7-9-15/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEWSGCCJXQABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated the potential of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide and its derivatives in anticancer therapy. A study involving sulfonamide derivatives showed significant cytotoxic effects on various cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The compounds exhibited IC50 values ranging from 0.89 to 9.63 µg/mL, indicating strong anticancer properties. Notably, the compound induced apoptosis and cell cycle arrest in AGS cells, with late apoptotic cell percentages reaching up to 49.90% at higher concentrations .

1.2 Anti-inflammatory and Antioxidant Properties

The compound's structural features contribute to its anti-inflammatory and antioxidant activities, attributed to the presence of the sulfonamide moiety. Studies have indicated that derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, suggesting potential therapeutic uses in inflammatory diseases .

1.3 Antimicrobial Activity

This compound has also been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

2.1 Polymer Synthesis

The compound can undergo polyaddition reactions with vinyloxiranes when catalyzed by palladium, leading to the synthesis of novel polymers with potential applications in materials science. These polymers may exhibit unique properties suitable for various industrial applications .

2.2 Ligand Development

This compound has been utilized as a ligand in coordination chemistry, particularly in the development of human immunodeficiency virus (HIV) protease inhibitors. The compound's ability to form stable complexes with metal ions enhances its utility in drug development aimed at combating HIV .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.89 | Induction of apoptosis |

| Anticancer | HL-60 | 5.00 | Cell cycle arrest |

| Anticancer | AGS | 9.63 | Morphological changes |

| Anti-inflammatory | COX-2 inhibition | Not specified | Enzyme inhibition |

| Antimicrobial | Various bacterial strains | Not specified | Bactericidal activity |

Conclusion and Future Directions

This compound shows significant promise across various fields, particularly in medicinal chemistry and material science. Its applications range from anticancer and antimicrobial activities to potential uses in polymer synthesis and drug development as a ligand.

Future research should focus on optimizing the synthesis of this compound and its derivatives, exploring their mechanisms of action in greater detail, and conducting clinical trials to evaluate their efficacy and safety profiles for therapeutic use.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect observed with sulfonamide compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

- The crystal structure of this compound (space group P2₁/c) reveals intermolecular N–H···O hydrogen bonds and π–π stacking interactions between aromatic rings, which stabilize its lattice . Such interactions may differ in the 3-acetyl analog due to altered steric and electronic environments.

- N-(3-acetylphenyl)-3-methoxybenzenesulfonamide (CAS 667913-51-1): Here, the methoxy group is at the 3-position of the benzene ring.

Functional Group Modifications

- This modification reduces polarity and may diminish interactions with biological targets like carbonic anhydrases, which often rely on sulfonamide coordination .

- N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide (CAS 346691-58-5):

Substituting the acetyl group with chloro and methyl groups introduces steric bulk and electron-withdrawing effects. Such changes could alter binding affinities in therapeutic contexts, such as antimicrobial activity .

Pharmacologically Active Analogs

- E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide): A clinical-stage antimitotic agent that disrupts tubulin polymerization. Its pyridinyl and hydroxyphenyl substituents enable distinct binding modes compared to the acetylphenyl group in the target compound .

- E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide):

This disulfonamide with an indole scaffold exhibits antiproliferative effects via cell cycle arrest. The dual sulfonamide groups enhance interactions with cellular targets, contrasting with the single sulfonamide in the target compound .

Research Implications

- Antibacterial Potential: The 4-methoxybenzenesulfonamide scaffold is associated with antimicrobial activity, as seen in related derivatives . The acetyl group’s position may modulate efficacy against resistant strains.

- Crystallographic Insights : Comparative crystal structure analyses (e.g., hydrogen bonding in 4-acetyl vs. 3-acetyl isomers) can guide the design of sulfonamides with enhanced stability and bioavailability .

Biological Activity

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula: C₁₅H₁₅N₃O₄S

- Molar Mass: Approximately 305.35 g/mol

- Functional Groups: Contains an acetyl group and a methoxy group, contributing to its biological activity.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, this compound prevents bacterial growth and replication, resulting in a bacteriostatic effect.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties typical of sulfonamides. It has been shown to inhibit the growth of various bacterial strains by disrupting folic acid synthesis. The minimum inhibitory concentration (MIC) values for several bacterial strains have been evaluated, demonstrating its potential as an effective antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against human cancer cell lines. The compound has demonstrated:

- Cell Cycle Arrest: Induces cell cycle arrest in the subG0 phase, which is indicative of apoptosis.

- Caspase Activation: Activates caspases (caspase-8 and caspase-9), which are critical for the execution phase of apoptosis.

- Mitochondrial Membrane Depolarization: Alters mitochondrial membrane potential, leading to cell death .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antibacterial Efficacy : A study assessed the antibacterial activity against various strains, reporting MIC values indicating significant inhibition at concentrations greater than 500 µg/mL for most tested strains .

- Antitumor Activity : In vitro studies on human cancer cell lines (e.g., HeLa, AGS) showed that this compound significantly reduced cell viability with IC50 values ranging from 0.89 to 9.63 µg/mL. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through both intrinsic and extrinsic apoptotic pathways, with notable increases in caspase activity correlating with higher concentrations of the compound .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-4-methoxybenzenesulfonamide?

The compound can be synthesized via sulfonylation of 3-acetylaniline with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically involves recrystallization or flash column chromatography using solvents like ethyl acetate/hexane mixtures . Key steps include controlling reaction stoichiometry and temperature to minimize byproducts. Confirm purity via HPLC or NMR (¹H/¹³C) before downstream applications.

Q. How is the compound characterized structurally in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The sulfonamide group forms hydrogen bonds (N–H···O) with adjacent molecules, stabilizing the crystal lattice. For example, in related sulfonamides, the methoxy group participates in C–H···O interactions, influencing packing patterns . Use SHELXL for refinement and WinGX/ORTEP for visualization .

Q. What in vitro assays are suitable for evaluating its biological activity?

Cell-based assays (e.g., cytotoxicity via MTT) and flow cytometry for cell cycle analysis are common. For example, antitumor sulfonamides like E7010 disrupt tubulin polymerization, requiring IC₅₀ determination across cancer cell lines . Use DMSO for solubilization (<1% final concentration) and validate results with positive controls (e.g., paclitaxel) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity?

Structural variations (e.g., acetyl group positioning) may alter binding affinity. Compare hydrogen-bonding networks and torsional angles (e.g., C–S–N–C dihedral) with active analogs like E7070 . If bioactivity differs despite similar IC₅₀ values, perform molecular docking to assess target compatibility (e.g., tubulin vs. STAT3) .

Q. What strategies optimize synthesis yield for derivatives with bulky substituents?

Introduce protecting groups (e.g., acetyl for amine protection) during sulfonylation. For steric hindrance, use microwave-assisted synthesis to enhance reaction kinetics . Monitor intermediates via LC-MS and adjust solvent polarity (e.g., switch to DMF for poor solubility) .

Q. How do hydrogen-bonding motifs influence its solubility and stability?

The sulfonamide N–H group acts as a hydrogen-bond donor, while the methoxy oxygen serves as an acceptor. In polar solvents (e.g., DMSO), these interactions reduce aggregation. Stability studies (TGA/DSC) show decomposition above 180°C, correlating with loss of crystalline order .

Q. What omics approaches elucidate its mechanism in gene regulation?

Use microarray or RNA-seq to profile gene expression changes in treated cells. For example, sulfonamides like E7070 downregulate S-phase genes (e.g., CDK2) and upregulate apoptosis markers (e.g., BAX) . Integrate transcriptomic data with structural analogs to map pharmacophore requirements .

Methodological Considerations

Q. How to address low reproducibility in crystallographic data?

Ensure consistent crystal growth conditions (slow evaporation in EtOH/water). If twinning occurs, use SHELXD for data integration or switch to a lower-symmetry space group . For disordered regions, apply isotropic displacement parameters and validate via R-factor convergence .

Q. What computational tools predict its pharmacokinetic properties?

Use QSAR models to estimate logP (∼2.5) and permeability (Caco-2 assays). SWISS-ADME predicts CYP450 interactions, while molecular dynamics simulations assess membrane diffusion . Cross-validate with experimental Caco-2 data to refine predictions.

Q. How to resolve conflicting bioactivity data across cell lines?

Perform COMPARE analysis to identify cell-line-specific sensitivity patterns . Test metabolite stability (e.g., hepatic microsome assays) to rule out degradation issues. Co-culture with CYP inhibitors (e.g., ketoconazole) can clarify metabolic inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.